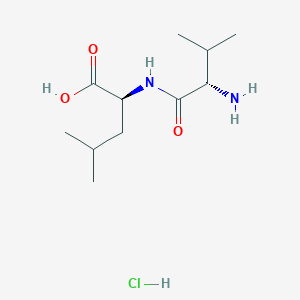

H-Val-Leu-OH.HCl

Übersicht

Beschreibung

H-Val-leu-OH hydrochloride is a dipeptide compound formed from L-valine and L-leucine residues. It is commonly used in biochemical research and has applications in various scientific fields. The compound is known for its stability and ability to form hydrogels, making it useful in material science and biomedical applications .

Wirkmechanismus

Target of Action

The primary target of the compound H-Val-Leu-OH.HCl is the human kidney dipeptidase . This enzyme plays a crucial role in the metabolism of certain proteins in the body.

Mode of Action

This compound interacts with its target, the human kidney dipeptidase, by serving as a substrate for this enzyme

Biochemical Pathways

The compound this compound, being a dipeptide, is involved in protein metabolism. Dipeptides like this compound can be broken down into their constituent amino acids, valine and leucine, which are then involved in various metabolic pathways. For instance, branched-chain amino acids like valine and leucine play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease in humans and animals .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Val-Leu-OHAs a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body where it can interact with its target, the human kidney dipeptidase .

Result of Action

The molecular and cellular effects of H-Val-Leu-OHAs a substrate for human kidney dipeptidase, it likely contributes to the metabolism of proteins in the body .

Biochemische Analyse

Biochemical Properties

H-Val-leu-OH hydrochloride plays a significant role in biochemical reactions, particularly in protein synthesis and degradation pathways. It interacts with several enzymes and proteins, including dipeptidases and peptidyl transferases, which facilitate its incorporation into or release from peptide chains. The interactions between H-Val-leu-OH hydrochloride and these biomolecules are primarily based on peptide bond formation and hydrolysis, which are essential for maintaining protein homeostasis .

Cellular Effects

H-Val-leu-OH hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, H-Val-leu-OH hydrochloride can impact gene expression by influencing transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in energy production and nutrient utilization .

Molecular Mechanism

At the molecular level, H-Val-leu-OH hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis, such as dipeptidases. Additionally, H-Val-leu-OH hydrochloride can modulate enzyme activity by binding to active sites or allosteric sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Val-leu-OH hydrochloride can vary over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that H-Val-leu-OH hydrochloride can have sustained effects on cellular function, including alterations in protein synthesis and degradation pathways. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of H-Val-leu-OH hydrochloride in animal models are dose-dependent. At lower doses, the compound can enhance protein synthesis and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations .

Metabolic Pathways

H-Val-leu-OH hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into or release from peptide chains. These interactions can affect metabolic flux and the levels of various metabolites, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, H-Val-leu-OH hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments. The distribution of H-Val-leu-OH hydrochloride can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

H-Val-leu-OH hydrochloride is localized within specific subcellular compartments, such as the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of H-Val-leu-OH hydrochloride is essential for its role in various biochemical processes and cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-Val-leu-OH hydrochloride can be synthesized through chemical or biological methods. The chemical synthesis involves the coupling of L-valine and L-leucine using peptide synthesis techniques. This process typically includes steps such as acylation, deprotection, and condensation reactions. The reaction conditions often involve the use of solvents like methanol and water, with ultrasonic treatment to enhance solubility .

Industrial Production Methods

Industrial production of H-Val-leu-OH hydrochloride involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, employing solid-phase peptide synthesis (SPPS) techniques. The use of environmentally friendly solvents and reagents is also considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

H-Val-leu-OH hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Substrate for Dipeptidases

One of the primary applications of H-Val-Leu-OH.HCl is as a substrate for dipeptidases, enzymes that cleave peptide bonds between amino acids. This compound is particularly useful for studying human kidney dipeptidase activity, which is crucial for understanding kidney function and diagnosing related diseases. By measuring the hydrolysis rate of this compound by dipeptidases, researchers can assess enzyme activity levels, providing insights into metabolic disorders and kidney health .

Protein Synthesis and Cellular Signaling

this compound plays a significant role in protein synthesis and cellular signaling pathways. Its structure allows it to influence protein-protein interactions and cellular responses, making it a valuable tool in drug development and vaccine formulation. Studies have shown that peptides like this compound can modulate enzyme activities and receptor interactions, potentially leading to therapeutic advancements .

Pharmaceutical Applications

Drug Development

The compound's ability to interact with various biological molecules positions it as a candidate for drug development. For instance, investigations into its binding affinities to specific receptors can reveal potential therapeutic targets. The modulation of receptor activity by this compound suggests its utility in designing drugs that require precise interaction with target proteins .

Vaccine Formulation

Research indicates that this compound can be incorporated into vaccine formulations to enhance immune responses. By utilizing its properties to stimulate specific cellular pathways, this dipeptide may improve the efficacy of vaccines against various pathogens .

Case Study 1: Dipeptidase Activity Assessment

A study focused on the hydrolysis of this compound by human kidney dipeptidases demonstrated significant variations in enzyme activity among different patient groups. The results indicated that alterations in dipeptidase function could serve as biomarkers for kidney diseases, highlighting the clinical relevance of this compound .

Case Study 2: Protein Interaction Studies

In another investigation, researchers examined how this compound influenced the binding affinity of certain enzymes to their substrates. The findings suggested that this compound could enhance or inhibit enzyme activity depending on concentration, providing insights into metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Leu-Val-OH: Another dipeptide with similar properties but different sequence.

H-Val-Gln-OH: A dipeptide with glutamine instead of leucine, offering different biochemical properties.

Z-Val-Leu-OBzl: A protected dipeptide used in peptide synthesis

Uniqueness

H-Val-leu-OH hydrochloride is unique due to its ability to form stable hydrogels and its versatility in various scientific applications. Its specific sequence and structure provide distinct properties that are not found in other similar compounds .

Biologische Aktivität

H-Val-Leu-OH.HCl, also known as Valine-Leucine Hydrochloride, is a dipeptide composed of the amino acids valine and leucine. This compound has garnered attention in the field of biochemistry due to its significant biological activities, particularly in protein synthesis, cellular signaling, and metabolic processes.

Protein Synthesis and Cellular Signaling

This compound plays a critical role in protein synthesis, acting as a building block for various proteins. The presence of branched-chain amino acids (BCAAs) like valine and leucine is essential for muscle protein synthesis and recovery. Research indicates that supplementation with BCAAs can enhance muscle growth and repair by stimulating anabolic signaling pathways, such as the mTOR pathway, which is crucial for protein synthesis .

Metabolic Effects

The metabolic effects of this compound are particularly relevant in the context of exercise physiology. Studies have shown that BCAA supplementation can reduce exercise-induced muscle damage and improve recovery times. For instance, one study demonstrated that leucine supplementation resulted in a significant increase in the biological titer of bitespiramycin, a secondary metabolite produced by certain bacteria, indicating enhanced metabolic activity .

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective properties. It has been observed that BCAAs can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive function. For example, increased levels of leucine have been associated with improved mental clarity and reduced fatigue during prolonged periods of physical exertion.

Case Studies and Research Findings

- Impact on Muscle Recovery : A clinical trial involving athletes showed that those who supplemented with this compound experienced less muscle soreness and faster recovery compared to a control group .

- Effects on Glucose Metabolism : Another study highlighted how leucine supplementation improved glucose metabolism during exercise, suggesting potential benefits for insulin sensitivity .

- Role in Hormonal Regulation : Research has indicated that BCAAs can stimulate insulin secretion, which plays a vital role in nutrient uptake by cells, further emphasizing the importance of this compound in metabolic regulation.

Table 1: Summary of Biological Activities

Table 2: Clinical Study Results on this compound Supplementation

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPWDPDAJVHPD-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.